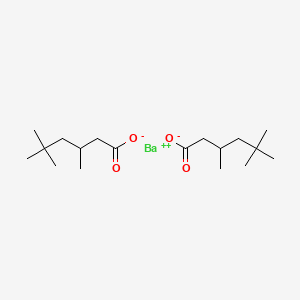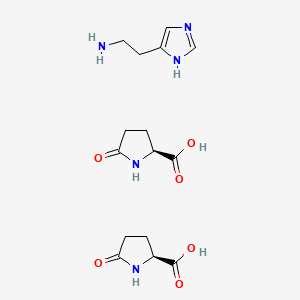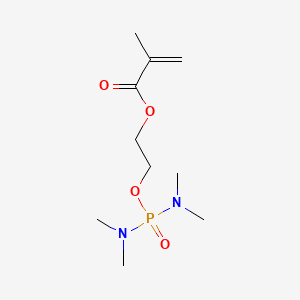
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C10H21N2O4P. It is known for its unique structure, which includes a methacrylate group and a bis(dimethylamino)phosphinyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with bis(dimethylamino)phosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methacrylic Acid+Bis(dimethylamino)phosphinyl Chloride→2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylate group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted methacrylate derivatives.
Aplicaciones Científicas De Investigación
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of biocompatible materials for medical applications.
Medicine: It is explored for drug delivery systems and as a component in dental materials.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The bis(dimethylamino)phosphinyl group can interact with biological molecules, enhancing the compound’s biocompatibility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl acrylate
- 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl butyrate
Uniqueness
2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of biocompatible materials. Its bis(dimethylamino)phosphinyl group enhances its reactivity and interaction with biological molecules, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
54641-24-6 |
|---|---|
Fórmula molecular |
C10H21N2O4P |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
2-[bis(dimethylamino)phosphoryloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H21N2O4P/c1-9(2)10(13)15-7-8-16-17(14,11(3)4)12(5)6/h1,7-8H2,2-6H3 |
Clave InChI |
KVLYHDPFXAIPSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


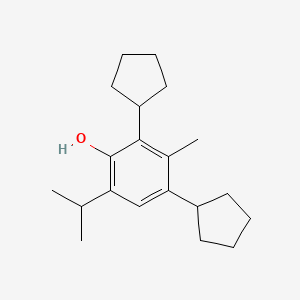
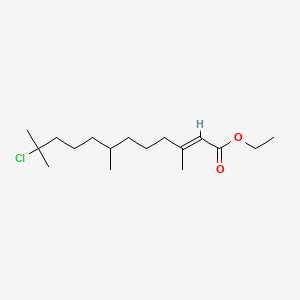
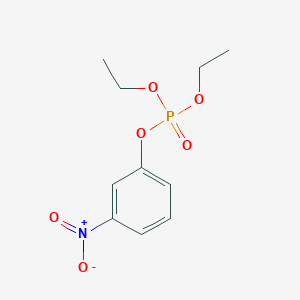
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)


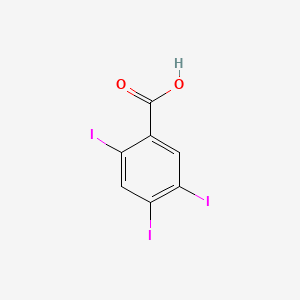
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)


